Cyclopenin has been identified as a potential inhibitor of SARS-CoV-2 Mpro, a key enzyme in the life cycle of the SARS-CoV-2 virus .
Method of Application: Researchers screened a library of fungal extracts in vitro for their potential to inhibit the main viral protease Mpro . The extract of Penicillium citrinum, TDPEF34, showed potential inhibition and was further analysed to identify potential Mpro inhibitors .
Results: Following bio-guided isolation, a series of benzodiazepine alkaloids cyclopenins with good-to-moderate activity against SARS-CoV-2 Mpro were identified .
Cyclopenin has been found to display selective inhibition against acetylcholinesterase (AChE), a key enzyme involved in neurological function .
Results: Cyclopenin demonstrates anti-inflammatory properties by inhibiting nitric oxide production, NF-κB activation, and the expression of inflammatory factors such as IL-1β, IL-6, and iNOS in brain macrophages . In an Alzheimer′s disease model, Cyclopenin exhibited the ability to rescue learning deficits induced by amyloid-β42 overexpression in flies .
Cyclopenin is a natural product derived from plant source that finds application in compound screening libraries, metabolomics, phytochemical, and pharmaceutical research .
Cyclopenin has been found to demonstrate anti-inflammatory properties by inhibiting nitric oxide production, NF-κB activation, and the expression of inflammatory factors such as IL-1β, IL-6, and iNOS in brain macrophages .
Results: In an Alzheimer′s disease model, Cyclopenin exhibited the ability to rescue learning deficits induced by amyloid-β42 overexpression in flies .
Cyclopenin, isolated from Penicillium polonicum MCCC3A00951, exhibited strong inhibition of influenza neuraminidase (NA) with an IC50 value of 5.02μM .
Results: The results suggest its potential as a candidate for anti-influenza NA therapy .
Cyclopenin, identified in the fungus Penicillium auratiogriseum Sp-19, demonstrated cytotoxicity against the tsFT210 cell line at a concentration of 3 μg/mL-1 .
Results: The results imply its potential as an antitumor agent .
Cyclopenin is a complex organic compound with the molecular formula C₁₇H₁₄N₂O₃. It is classified as an alkaloid and is primarily derived from the fungus Penicillium cyclopium. The structure of cyclopenin features a unique arrangement that includes a benzyl group and an epoxy group, contributing to its biological activity and chemical reactivity. This compound has garnered interest due to its potential pharmacological properties and its role in various biochemical pathways within organisms.
Cyclopenin exhibits various biological activities, particularly as an antifungal agent. Its primary source, Penicillium cyclopium, produces cyclopenin as part of its metabolic processes. Research indicates that cyclopenin may play a role in inhibiting fungal growth and could potentially be utilized in agricultural applications to manage fungal diseases . Furthermore, studies suggest that cyclopenin's structural characteristics contribute to its interaction with biological targets, although detailed mechanisms remain an area for further investigation.
The synthesis of cyclopenin can be achieved through several methods, including biosynthetic pathways within Penicillium cyclopium. This organism synthesizes cyclopenin from simpler precursors through a series of enzymatic reactions. Laboratory synthesis may involve ring closure reactions of specific precursors such as methyl N-(haloacetyl)anthranilates under controlled conditions . The understanding of these synthetic routes is crucial for developing methods to produce cyclopenin in larger quantities for research and application.
Cyclopenin has potential applications in various fields due to its biological properties. Its antifungal activity makes it a candidate for agricultural use as a natural pesticide. Additionally, research into its pharmacological effects may lead to the development of new therapeutic agents targeting fungal infections or other diseases where similar compounds show efficacy. The unique structure of cyclopenin also makes it a subject of interest in medicinal chemistry for designing novel drugs .
Studies on the interactions of cyclopenin with biological systems have revealed insights into its mode of action. For instance, investigations into its conversion to viridicatin highlight the enzymatic pathways involved and the potential for cyclopenin to influence metabolic processes within fungi . Understanding these interactions is essential for elucidating the compound's role in nature and its potential therapeutic applications.
Cyclopenin shares structural and functional similarities with several other alkaloids and compounds derived from fungi. Here are some notable comparisons:
Compound | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Cyclopenol | Hydroxylated derivative | Antifungal | Direct product of cyclopenin metabolism |
Viridicatin | Related alkaloid | Antifungal | Product of cyclopenin transformation |
Penicillin | Beta-lactam structure | Antibiotic | First discovered antibiotic |
Griseofulvin | Polycyclic structure | Antifungal | Used for treating skin infections |
Cyclopenin's uniqueness lies in its specific structural features and metabolic pathways that differentiate it from these similar compounds. While many share antifungal properties, the distinct mechanisms and biosynthetic origins highlight the importance of cyclopenin in both natural product chemistry and potential therapeutic applications.